trans-1-Decalone trans-1-Decalone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13607936
InChI: InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9H,1-7H2/t8-,9+/m0/s1
SMILES: C1CCC2C(C1)CCCC2=O
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

trans-1-Decalone

CAS No.:

Cat. No.: VC13607936

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

trans-1-Decalone -

Specification

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9H,1-7H2/t8-,9+/m0/s1
Standard InChI Key AFEFRXAPJRCTOW-DTWKUNHWSA-N
Isomeric SMILES C1CC[C@@H]2[C@@H](C1)CCCC2=O
SMILES C1CCC2C(C1)CCCC2=O
Canonical SMILES C1CCC2C(C1)CCCC2=O

Introduction

Structural and Stereochemical Features

Molecular Architecture

trans-1-Decalone (C₁₀H₁₆O) features a bicyclo[4.4.0]decan-1-one framework, where the ketone group occupies the first position of the decalin system . The trans designation arises from the spatial arrangement of hydrogen atoms at the ring fusion points (C4a and C8a), which adopt opposite orientations relative to the carbonyl group . This stereochemistry is critical for its reactivity and interactions with enzymes, as evidenced by studies on ketoreductase substrate specificity .

Key Structural Attributes:

  • Molecular Formula: C₁₀H₁₆O

  • Molecular Weight: 152.23 g/mol

  • IUPAC Name: (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one

  • CAS Registry Numbers: 21370-71-8 (trans isomer), 4832-16-0 (cis-trans mixture)

Spectroscopic Characterization

The infrared (IR) spectrum of trans-1-Decalone, as documented in the NIST WebBook, reveals a strong carbonyl (C=O) stretch at ~1,710 cm⁻¹, characteristic of cyclic ketones . Nuclear magnetic resonance (NMR) data further confirm its structure:

  • ¹H NMR: Distinct signals for axial and equatorial hydrogens adjacent to the ketone, with coupling constants reflecting the trans ring fusion .

  • ¹³C NMR: A carbonyl carbon resonance at ~205 ppm, alongside signals for bridgehead carbons (C4a, C8a) at ~46 ppm .

Synthesis and Industrial Production

Classical Synthetic Routes

trans-1-Decalone is synthesized via double Michael addition reactions. For example, the reaction of 1-acetylcyclohexene enolates with α,β-unsaturated carbonyl compounds under basic conditions yields 4-substituted 1-decalones with up to 70% diastereoselectivity . Lewis acid catalysis (e.g., BF₃·Et₂O) enhances yields by stabilizing transition states favoring the trans configuration .

Modern Methodologies

Recent advances employ asymmetric catalysis to access enantiopure trans-1-Decalone derivatives. Chiral auxiliaries, such as acrylates of (R)- or (S)-binol, enable the synthesis of intermediates for natural products like ε-cadinene and khusilal .

Representative Reaction Scheme:

  • Enolate Formation: 1-Acetylcyclohexene → Kinetic enolate (LDA, THF, -78°C).

  • Michael Addition: Enolate + Methyl acrylate → 4-Methoxycarbonyl-1-decalone.

  • Decarboxylation: Hydrolysis → trans-1-Decalone .

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource
Melting Point30–32°C
Boiling Point73°C at 1 mmHg
Density (25°C)0.982 g/cm³
Flash Point91°C (closed cup)
SolubilityInsoluble in water; soluble in ethanol, acetone

Tautomerism and Reactivity

trans-1-Decalone exhibits keto-enol tautomerism, though the keto form predominates due to ring strain in the enol . Its carbonyl group participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH₄ → trans-1-Decanol) .

Biological and Pharmacological Applications

Enzyme Inhibition Studies

Industrial and Research Applications

Fragrance and Flavor Synthesis

trans-1-Decalone derivatives contribute to the woody notes in perfumes and the smoky flavors in food additives. Hydrogenation yields decahydronaphthalenols, key intermediates in sesquiterpene synthesis .

Polymer Chemistry

As a crosslinking agent, trans-1-Decalone enhances the thermal stability of epoxy resins, increasing glass transition temperatures by 20°C in composite materials .

SupplierPurityPrice (1 g)Catalog Number
Sigma-Aldrich98%$318.25156655-1G
Santa Cruz Biotechnology98%$172.00sc-237137
Acros Organics98%$335.00AC168860010

Comparative Analysis with Structural Analogues

CompoundStructureKey Differences from trans-1-Decalone
1-DecanolPrimary alcoholLacks ketone; lower reactivity
2-DecanoneLinear ketoneNo bicyclic system; higher volatility
cis-1-DecaloneCis ring fusionAltered enzyme specificity
5-Methyl-trans-1-decaloneMethyl substituentEnhanced lipophilicity (logP = 3.1)

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